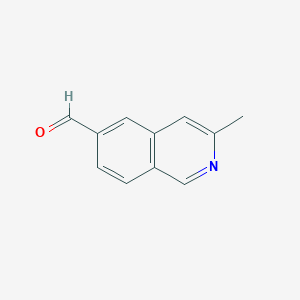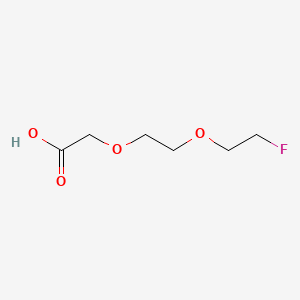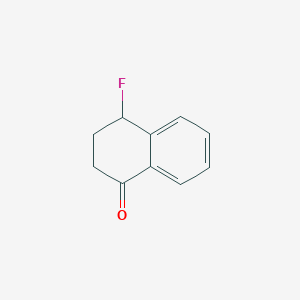
3,5-Dimethylnaphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethylnaphthalen-1-amine: is an organic compound belonging to the class of aromatic amines It is characterized by a naphthalene ring substituted with two methyl groups at the 3 and 5 positions and an amine group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethylnaphthalen-1-amine typically involves the following steps:
Nitration of 3,5-Dimethylnaphthalene: The starting material, 3,5-Dimethylnaphthalene, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the 1 position.
Reduction of Nitro Group: The nitro group is then reduced to an amine group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethylnaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, sulfonation, and nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated, sulfonated, or nitrated derivatives.
Scientific Research Applications
Chemistry: 3,5-Dimethylnaphthalen-1-amine is used as a building block in organic synthesis for the preparation of more complex molecules. It serves as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and advanced materials. Its unique structural features make it suitable for applications in organic electronics and optoelectronic devices.
Mechanism of Action
The mechanism of action of 3,5-Dimethylnaphthalen-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The amine group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity and function. The naphthalene ring provides a hydrophobic surface that can interact with lipid membranes or hydrophobic pockets in proteins.
Comparison with Similar Compounds
1-Aminonaphthalene: Similar structure but without methyl groups.
2,6-Dimethylnaphthalen-1-amine: Methyl groups at different positions.
3,5-Dimethylaniline: Similar structure but with a benzene ring instead of a naphthalene ring.
Uniqueness: 3,5-Dimethylnaphthalen-1-amine is unique due to the specific positioning of the methyl groups and the amine group on the naphthalene ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and material science.
Properties
Molecular Formula |
C12H13N |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
3,5-dimethylnaphthalen-1-amine |
InChI |
InChI=1S/C12H13N/c1-8-6-11-9(2)4-3-5-10(11)12(13)7-8/h3-7H,13H2,1-2H3 |
InChI Key |
XOPUGAKFYRDXCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=C(C2=CC=C1)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


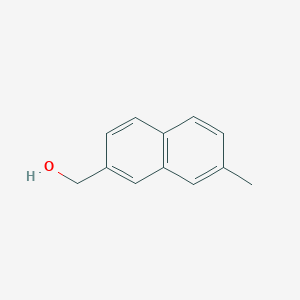
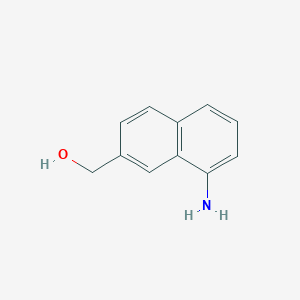

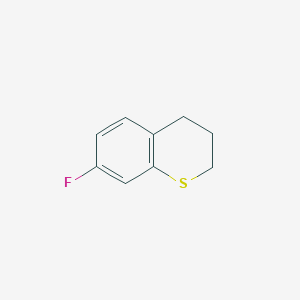
![2H-Imidazo[4,5-g]quinoxaline](/img/structure/B11916285.png)
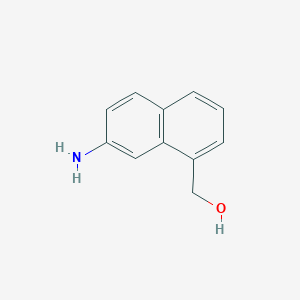

![7-Methyl-1,6,7,8-tetrahydroimidazo[4,5-e]isoindole](/img/structure/B11916293.png)
